![molecular formula C12H15N5O2 B13376111 methyl 2-{5-[(dimethylamino)methyl]-1H-tetraazol-1-yl}benzoate](/img/structure/B13376111.png)
methyl 2-{5-[(dimethylamino)methyl]-1H-tetraazol-1-yl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-{5-[(dimethylamino)methyl]-1H-tetraazol-1-yl}benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoate ester linked to a tetraazole ring, which is further substituted with a dimethylamino group. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{5-[(dimethylamino)methyl]-1H-tetraazol-1-yl}benzoate typically involves multi-step organic reactions. One common method includes the formation of the tetraazole ring through cyclization reactions involving azide and nitrile precursors. The benzoate ester can be introduced via esterification reactions using appropriate carboxylic acid derivatives and alcohols. The dimethylamino group is often incorporated through nucleophilic substitution reactions using dimethylamine and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to scale up production while maintaining consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-{5-[(dimethylamino)methyl]-1H-tetraazol-1-yl}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Dimethylamine, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
Methyl 2-{5-[(dimethylamino)methyl]-1H-tetraazol-1-yl}benzoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of methyl 2-{5-[(dimethylamino)methyl]-1H-tetraazol-1-yl}benzoate involves interactions with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the tetraazole ring may engage in π-π stacking and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: Another compound with a dimethylamino group and ester functionality, used as a green solvent.
Dimethylaniline: A simpler compound with a dimethylamino group attached to an aromatic ring, used in dye synthesis.
Uniqueness
Methyl 2-{5-[(dimethylamino)methyl]-1H-tetraazol-1-yl}benzoate is unique due to the presence of the tetraazole ring, which imparts distinct chemical reactivity and potential for diverse applications. Its combination of functional groups allows for versatile interactions and modifications, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C12H15N5O2 |
|---|---|
Poids moléculaire |
261.28 g/mol |
Nom IUPAC |
methyl 2-[5-[(dimethylamino)methyl]tetrazol-1-yl]benzoate |
InChI |
InChI=1S/C12H15N5O2/c1-16(2)8-11-13-14-15-17(11)10-7-5-4-6-9(10)12(18)19-3/h4-7H,8H2,1-3H3 |
Clé InChI |
FGJVPSQDQMVFRM-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=NN=NN1C2=CC=CC=C2C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[2-(2-methylcyclohexylidene)hydrazino]-3-oxo-1-phenylpropyl}benzamide](/img/structure/B13376030.png)
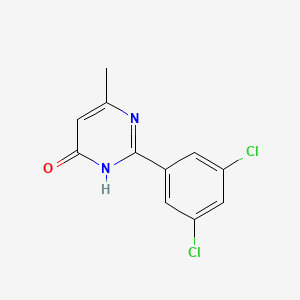
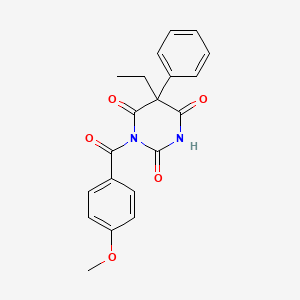
![3-[1-(4-bromophenyl)-1H-tetraazol-5-yl]-1H-indole](/img/structure/B13376040.png)
![N-cyclohexyl-1-[4-(difluoromethoxy)phenyl]-5-ethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13376046.png)
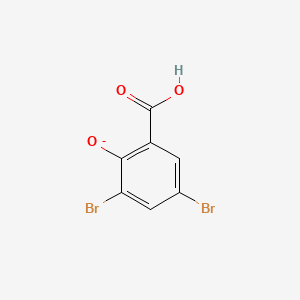
![ethyl {6-[4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetate](/img/structure/B13376064.png)

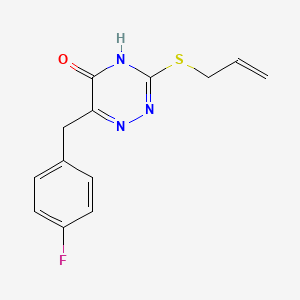
![2-(2,5-dimethoxybenzylidene)-6-hydroxy-7-[(2-methyl-1-piperidinyl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B13376072.png)
![2-{[(2-ethyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]amino}-2-methyl-1-propanol](/img/structure/B13376080.png)
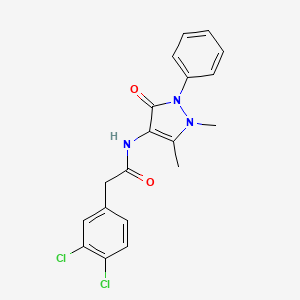
![1-(3-chlorobenzyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B13376089.png)
![2-(2-hydroxy-1-methylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13376096.png)
